8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
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Description
This compound is also known as Isomacarangin . It is a type of flavonoid, a class of compounds known for their diverse and potent biological activities . The molecular formula of this compound is C25H26O6 .
Molecular Structure Analysis
The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
One of the most bioactive plant flavonoids, Kaempferol, which has a similar structure to the compound , has been quantitatively investigated for its ability to bind iron and scavenge DPPH radicals .Physical And Chemical Properties Analysis
The average mass of this compound is 422.470 Da and the monoisotopic mass is 422.172943 Da .Mechanism of Action
Future Directions
Given the significant biological activities associated with chroman-4-one derivatives, future research could focus on improving the methodologies of synthesis to yield novel chromanone analogs . Additionally, further investigation into the specific biological activities and mechanisms of action of this compound could be beneficial.
properties
IUPAC Name |
8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXKMYOFXPLSV-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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